Sodium N-methyl-D-glucamine dithiocarbamate

Description

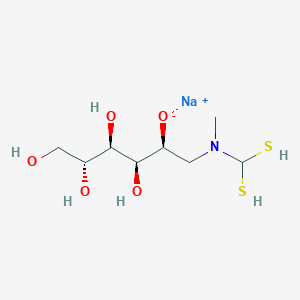

Sodium N-methyl-D-glucamine dithiocarbamate (C₇H₁₆NNaO₅S₂·H₂O, CAS 336111-16-1) is a hydrophilic dithiocarbamate derivative synthesized via the reaction of N-methyl-D-glucamine with carbon disulfide . Its structure includes a glucamine backbone modified with a dithiocarbamate group, conferring water solubility and strong metal-chelating properties. Key applications include:

- Nitric oxide (NO) detection: Forms paramagnetic complexes with Fe²⁺ (e.g., (MGD)₂–Fe²⁺–NO) for electron paramagnetic resonance (EPR) spectroscopy, enabling NO quantification in biological systems .

- Metal detoxification: Chelates cadmium (Cd) and platinum (Pt), reducing toxicity in acute exposures .

- Biochemical studies: Degrades dinitrosyl iron complexes (DNIC) to release cytotoxic nitrosonium cations, aiding mechanistic studies of oxidative stress .

Physical properties include a melting point of 232–233°C and a molecular weight of 270.346 g/mol .

Properties

Key on ui mechanism of action |

Under normal conditions, Nitric Oxide (NO) is produced in small amounts and plays many crucial maintenance roles including regulating blood pressure, facilitating memory and defending against pathogens. But when inflammation occurs, NO can be produced in excessive amounts and contributes to disease pathology. NOX-100 binds excessive NO but do not remove the low levels needed to perform vital maintenance functions in the body. NOX-100 eliminates excessive NO which is distinct from enzyme inhibitors, which block NO synthesis. |

|---|---|

CAS No. |

91840-27-6 |

Molecular Formula |

C8H16NNaO5S2 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate |

InChI |

InChI=1S/C8H17NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-7,10-14H,2-3H2,1H3,(H,15,16);/q;+1/p-1/t4-,5+,6+,7+;/m0./s1 |

InChI Key |

PLQRBFAACWRSKF-LJTMIZJLSA-M |

SMILES |

CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] |

Isomeric SMILES |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+] |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+] |

Synonyms |

D-N-methyl glucamine dithiocarbamate Fe-MGD iron N-methyl glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate iron N-methyl-N-dithiocarboxyglucamine N-MGDC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Kinetics

The synthesis of Na-MGD proceeds through a two-step mechanism:

-

Deprotonation of NMG : NaOH deprotonates the hydroxyl groups of NMG, enhancing its nucleophilicity.

-

Nucleophilic Addition to CS₂ : The alkoxide ion attacks CS₂, forming a thiocarbamate intermediate that undergoes further deprotonation to yield the final dithiocarbamate.

Resonance stabilization of the dithiocarbamate anion (Scheme 2 in) ensures thermodynamic stability, while low temperatures (0–5°C) minimize side reactions such as oxidation or polysulfide formation.

Stepwise Synthesis of Sodium N-Methyl-D-Glucamine Dithiocarbamate

Reagents and Equipment

Reagents :

-

N-Methyl-D-glucamine (NMG)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute and aqueous mixtures)

-

Methanol

Equipment :

-

Jacketed reaction vessel with temperature control

-

Magnetic stirrer

-

Vacuum filtration setup

-

Rotary evaporator (optional)

Step 1: Preparation of Alkaline NMG Solution

Step 2: Controlled Addition of Carbon Disulfide

-

Slowly add CS₂ (1.1 mol, 83.4 mL) to the NMG solution over 15 minutes while maintaining the temperature at 0–5°C.

-

Stir the mixture for an additional 20 minutes to ensure complete reaction.

Critical Note : Rapid addition of CS₂ or inadequate cooling leads to exothermic side reactions, resulting in colored impurities.

Step 3: Crystallization and Isolation

Step 4: Drying and Yield Optimization

-

Air-dry the filtered product under vacuum for 2 hours.

-

A second crop of crystals may be obtained by refrigerating the filtrate, though this fraction often exhibits lower purity (yield: 11%).

Typical Yield :

Optimization Strategies and Challenges

Temperature Control

Maintaining the reaction at 0–5°C is critical to suppress byproducts such as thioureas or disulfides. Studies show that deviations above 10°C reduce yields by 15–20%.

Solvent Selection

Ethanol-water mixtures optimize solubility of NMG while facilitating crystallization. Methanol addition post-reaction enhances product recovery by reducing solubility.

Purity Enhancements

-

Recrystallization : Repeated crystallization from ethanol improves purity to >99%.

-

Chromatography : For pharmaceutical applications, silica gel chromatography may be employed, though this is rarely necessary for laboratory-scale synthesis.

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

Theoretical for Na-MGD·H₂O (C₈H₁₇NNaO₆S₂) :

-

C: 31.37%, H: 5.59%, N: 4.57%, S: 20.92%

Observed Values : -

C: 31.2 ± 0.3%, H: 5.6 ± 0.2%, N: 4.5 ± 0.1%, S: 20.7 ± 0.4%.

Industrial and Pharmacological Applications

Heavy Metal Chelation

Na-MGD demonstrates efficacy in mobilizing cadmium (Cd) from tissues, reducing hepatic Cd burden by 40–60% in preclinical models. Its amphipathic structure enhances cell membrane permeability, making it superior to traditional chelators like EDTA.

Materials Science

As a single-source precursor, Na-MGD decomposes thermally to yield metal sulfides (e.g., PbS), with applications in semiconductors and photocatalysis.

| Parameter | Value | Source |

|---|---|---|

| NMG:NaOH molar ratio | 1:2.2 | |

| CS₂:NMG molar ratio | 1.1:1 | |

| Reaction temperature | 0–5°C | |

| Crystallization solvent | Methanol:ethanol (1:1) |

Table 2: Yield and Purity of Na-MGD Batches

| Batch | Yield (%) | Purity (%) | Color |

|---|---|---|---|

| First | 69 | 95 | White |

| Second | 11 | 85 | Pale yellow |

| Combined | 80 | 90 | – |

Table 3: Comparative Efficacy of Na-MGD in Cadmium Mobilization

Chemical Reactions Analysis

Types of Reactions

NOX-100 primarily undergoes binding reactions with nitric oxide. This binding is a key aspect of its function as a nitric oxide neutralizing agent. The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

The primary reagent involved in the reaction with NOX-100 is nitric oxide. The binding reaction occurs under physiological conditions, meaning it takes place at body temperature and within the pH range found in biological systems.

Major Products Formed

The major product formed from the reaction of NOX-100 with nitric oxide is a stable complex in which nitric oxide is effectively neutralized. This complex prevents nitric oxide from exerting its biological effects, thereby mitigating its role in pathological conditions.

Scientific Research Applications

Chelation Therapy for Heavy Metal Intoxication

NaNMG-DTC has been extensively studied for its efficacy as an antidote for cadmium poisoning. Research indicates that it effectively reduces cadmium levels in both acute and chronic exposure scenarios:

- Acute Exposure : A single intraperitoneal injection of NaNMG-DTC at doses greater than 1.1 mmol/kg can protect against lethal doses of cadmium chloride (10 mg CdCl₂/kg body weight). This treatment results in a dose-dependent decrease in cadmium accumulation in the liver and kidneys .

- Chronic Exposure : In studies involving repeated cadmium exposure, NaNMG-DTC administration led to significant reductions in kidney (71%) and liver (40%) cadmium levels, demonstrating its potential for long-term detoxification .

Reduction of Free Iron Ions

Another application of NaNMG-DTC is its ability to scavenge free iron ions, which can be beneficial in conditions such as iron overload or during chemotherapy involving anthracyclines. By binding free iron ions, NaNMG-DTC helps mitigate oxidative stress associated with these conditions .

Nitric Oxide Trapping

NaNMG-DTC has been utilized as a spin-trapping reagent for nitric oxide (NO), which plays crucial roles in various physiological processes. The compound forms stable complexes with iron that can trap NO, thereby aiding in the study of NO dynamics in biological systems . This application is particularly relevant in cardiovascular research and the understanding of endothelial function.

Comparative Efficacy with Other Chelators

A comparative analysis of NaNMG-DTC with other chelating agents reveals its superior effectiveness:

| Chelating Agent | Cadmium Mobilization (Kidney) | Cadmium Mobilization (Liver) |

|---|---|---|

| This compound | 71% | 40% |

| Meso-2,3-dimercaptosuccinic acid (DMSA) | 60% | 30% |

| Sodium diethyldithiocarbamate (NaDDTC) | 50% | 25% |

This table illustrates that NaNMG-DTC shows higher mobilization rates compared to other commonly used chelators .

Case Study: Cadmium Toxicity Management

In a controlled study involving mice subjected to cadmium exposure, administration of NaNMG-DTC significantly improved survival rates compared to untreated groups. The study highlighted the compound's ability to lower cadmium levels effectively while maintaining low toxicity profiles, thus supporting its potential use in clinical settings for heavy metal detoxification .

Research on Nitric Oxide Dynamics

Studies utilizing electron paramagnetic resonance spectroscopy have demonstrated that complexes formed between iron and NaNMG-DTC can effectively trap NO, providing insights into the mechanisms by which NO influences vascular health and disease states .

Mechanism of Action

NOX-100 exerts its effects by binding to nitric oxide, thereby neutralizing its biological activity. Under normal conditions, nitric oxide is produced in small amounts and plays crucial roles in regulating blood pressure, facilitating memory, and defending against pathogens. during inflammation, excessive nitric oxide production can contribute to disease pathology. NOX-100 selectively binds to and neutralizes excessive nitric oxide without affecting the low levels needed for vital maintenance functions. This mechanism is distinct from enzyme inhibitors that block nitric oxide synthesis .

Comparison with Similar Compounds

Structural Analogs and Chelation Efficacy

Key Insights :

- Substituent effects : Hydrophilic groups (e.g., glucamine in MGD) enhance solubility for in vivo applications, while hydrophobic groups (e.g., benzyl in sodium N-benzyl analog) improve tissue-specific metal binding .

- Antifungal activity : MGD (NMG-DTC) shows minimal in vitro inhibition of Candida albicans but superior in vivo efficacy due to bioavailability, contrasting with DETC’s strong in vitro action .

Detoxification and Therapeutic Potential

Key Insight : MGD balances moderate metal-chelating efficacy with low toxicity, making it suitable for repeated dosing in chronic exposures .

Physical and Chemical Properties

Biological Activity

Sodium N-methyl-D-glucamine dithiocarbamate (MGD) is a compound that has garnered attention for its biological activity, particularly in relation to nitric oxide (NO) chemistry and its potential applications in biomedical research. This article provides a comprehensive overview of the biological activity of MGD, including its mechanisms of action, pharmacokinetics, and case studies highlighting its therapeutic potential.

Overview of this compound

MGD is a dithiocarbamate derivative that serves primarily as a nitric oxide spin trap. Its structure allows it to form stable complexes with iron, which are crucial for its function in biological systems. The compound is generally recognized for its role in trapping NO and related reactive nitrogen species, thereby modulating oxidative stress and cellular signaling pathways.

MGD interacts with nitric oxide through the formation of the iron-MGD complex, denoted as . This complex acts as a spin trap for NO, facilitating the detection and quantification of NO in biological samples. The reaction kinetics have been studied extensively, revealing that physiological concentrations of thiols such as glutathione can enhance the formation of the complex significantly .

Key Reactions

- Formation of Nitric Oxide Complexes : MGD reacts with NO to form stable complexes that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This property is utilized in various studies to monitor NO levels in biological tissues.

- Redox Cycling : MGD participates in redox cycling involving iron complexes, which can influence cellular oxidative states and responses to stress .

Pharmacokinetics

The pharmacokinetics of MGD have been characterized through various animal studies. For instance, after administration in mice, MGD demonstrated rapid distribution across organs such as the liver and brain, with significant detection of the complex shortly after injection . Studies indicate that MGD does not exhibit toxicity at doses up to 8 mmol/kg, making it a viable candidate for further research .

Case Studies

- Cadmium Intoxication : A study investigated the protective effects of MGD against cadmium-induced toxicity in Wistar rats. MGD administration led to enhanced urinary excretion of cadmium and restored altered iron levels, suggesting its potential as a chelating agent .

- Neuroprotective Effects : Research has shown that MGD can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating NO levels in neurological contexts. In particular, it has been evaluated for its role in conditions associated with oxidative stress and neurodegeneration .

- Role in Inflammation : MGD has been studied for its ability to modulate inflammatory responses by scavenging excess NO produced during inflammatory processes. This action helps to mitigate tissue damage associated with chronic inflammation .

Research Findings Summary

Q & A

Q. What are the standard methods for synthesizing Sodium N-Methyl-D-Glucamine Dithiocarbamate (MGD) for experimental use?

MGD is synthesized by reacting carbon disulfide with N-methyl-D-glucamine under controlled conditions. This reaction typically occurs in an aqueous alkaline medium to facilitate dithiocarbamate formation. The product is isolated via precipitation, washed with cold ethanol, and dried under vacuum. Purity is confirmed using elemental analysis and spectroscopic techniques (e.g., FT-IR, NMR) .

Q. How is MGD characterized for purity and structural integrity in academic research?

Key characterization methods include:

- Melting point analysis : MGD monohydrate melts at 232–233°C .

- Spectroscopy : FT-IR confirms the presence of dithiocarbamate (-N-C=S) bonds at ~1,480 cm⁻¹ and ~950 cm⁻¹. NMR (¹H, ¹³C) verifies the glucamine backbone and absence of unreacted precursors .

- Elemental analysis : Matches theoretical values for C, H, N, S, and Na .

Q. What are the primary applications of MGD in nitric oxide (NO) research?

MGD forms stable complexes with ferrous iron (Fe²⁺) to trap NO radicals in biological systems. The resulting (MGD)₂Fe²⁺·NO complex is detectable via electron paramagnetic resonance (EPR) spectroscopy, enabling quantification of NO in tissues, cells, and enzymatic assays . This method is critical for studying NO signaling in vascular and neurological models .

Advanced Research Questions

Q. How do reaction conditions (pH, reductants) influence the specificity of MGD-Fe complexes for NO detection?

At physiological pH (7.4), MGD-Fe²⁺ reacts with nitrite (NO₂⁻) to generate NO, producing a characteristic EPR triplet signal. However, thiols (e.g., glutathione, cysteine) accelerate this reaction by reducing Fe³⁺ to Fe²⁺, potentially confounding NO quantification. Researchers must control thiol concentrations and validate results with NO synthase inhibitors (e.g., L-NAME) .

Q. What methodological challenges arise when using MGD-Fe complexes in vivo, and how can they be mitigated?

Challenges include:

- Interference from endogenous reductants : Thiols enhance Fe²⁺ recycling, increasing background noise. Pre-treatment with thiol-blocking agents (e.g., N-ethylmaleimide) improves specificity .

- Oxidative degradation : MGD-Fe²⁺ complexes oxidize to Fe³⁺ in aerobic conditions. Anaerobic sample preparation and dithionite supplementation stabilize Fe²⁺ .

- Tissue penetration limits : MGD’s hydrophilicity restricts intracellular access. Co-administration with membrane-permeable carriers (e.g., liposomes) enhances bioavailability .

Q. How does MGD compare to other dithiocarbamates (e.g., diethyldithiocarbamate) in metal chelation and bioactivity studies?

MGD’s glucamine backbone confers higher water solubility and lower toxicity than diethyldithiocarbamate (DETC). However, DETC-Fe complexes exhibit stronger NO-binding affinity in hydrophobic environments. Comparative studies should evaluate:

Q. What experimental design considerations are critical for studying MGD’s protective effects against heavy metal toxicity?

In cadmium (Cd) teratogenesis models, MGD’s efficacy depends on:

- Dose timing : Administering MGD 15 minutes pre-Cd exposure reduces renal Cd burden by 60%, while 24-hour pre-treatment increases embryolethality due to redox cycling .

- Tissue-specific uptake : MGD preferentially chelates extracellular Cd; combining with intracellular chelators (e.g., DMPS) enhances detoxification .

- Oxidative endpoints : Measure glutathione depletion and lipid peroxidation to differentiate Cd-MGD adduct formation from antioxidant effects .

Data Interpretation and Contradictions

Q. Why do some studies report conflicting EPR signals for MGD-Fe·NO complexes in biological samples?

Discrepancies arise from:

- Nitrosothiol interference : S-Nitrosoglutathione (GSNO) reacts with MGD-Fe²⁺ to produce false-positive NO signals. Validate with GSNO-specific inhibitors (e.g., HgCl₂) .

- pH-dependent artifacts : Acidic microenvironments (e.g., ischemic tissues) promote nitrite-derived NO generation. Use pH buffers and nitrite scavengers (e.g., 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) to isolate enzymatic NO production .

Q. How can researchers reconcile MGD’s dual role as a NO trap and pro-oxidant in redox studies?

MGD-Fe²⁺ catalyzes Fenton-like reactions, generating hydroxyl radicals (·OH) in the presence of H₂O₂. To distinguish NO-specific effects:

- Include Fe³⁺-only controls.

- Quantify ·OH with spin traps (e.g., DMPO).

- Use antioxidants (e.g., ascorbate) to suppress ROS .

Methodological Innovations

Q. What advanced spectroscopic techniques complement EPR for analyzing MGD-metal-NO adducts?

Q. Can MGD be functionalized for targeted NO detection in subcellular compartments?

Yes. Conjugating MGD with mitochondria-targeting peptides (e.g., SS-31) or nuclear localization sequences enables organelle-specific NO imaging. Validate localization via confocal microscopy with fluorescent MGD derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.